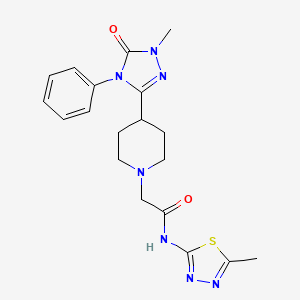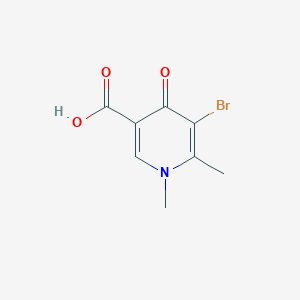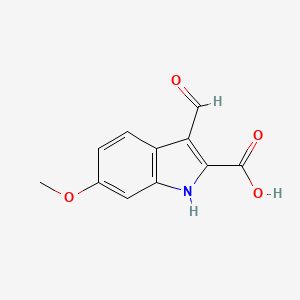
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, also known as EMA401, is a novel small molecule drug candidate that has been developed for the treatment of chronic pain. It is a highly selective and potent antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a key role in the modulation of pain signaling pathways.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Analgesic Activity
- A variety of novel quinazolinyl acetamides, similar in structure to N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide, were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Notably, a compound from this series exhibited potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium in potency, while demonstrating only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
- Other research synthesized 6-bromoquinazolinone derivatives, structurally related to the compound , and assessed their pharmacological activities including anti-inflammatory, analgesic, and anti-bacterial effects. The derivatives showed significant pharmacological activities, suggesting the broad potential of quinazolinone and acetamide-based compounds in therapeutic applications (Rajveer et al., 2010), (Rajveer et al., 2010).
Antifungal and Antimicrobial Applications
- Certain acetamide derivatives were identified as potent fungicidal agents against Candida species, characterized by their antifungal activity against Aspergillus species as well. These derivatives, sharing the acetamide functional group with the compound of interest, highlight the potential antimicrobial and antifungal applications of such chemical structures (Bardiot et al., 2015).
- Additionally, a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles were prepared and screened for their antibacterial activity against various strains, showcasing the potential of such compounds in antimicrobial therapies (Singh et al., 2010).
Herbicide Metabolism and Toxicology
- A study focused on the metabolism of chloroacetamide herbicides, structurally related to the compound , and their metabolites in human and rat liver microsomes. This research offers insights into the toxicological aspects and metabolic pathways of acetamide compounds, which could be relevant for understanding the metabolism and potential toxicological profiles of N-(2-ethyl-6-methylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide (Coleman et al., 2000), (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15-10-8-9-14(3)20(15)24-19(25)13-26-21-16-11-6-7-12-17(16)22-18(5-2)23-21/h6-12H,4-5,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPRKYRZYZWQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)
![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)
![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)


![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)